molecular formula C11H26ClN3O2S B7640836 [2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride

[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride

Cat. No. B7640836
M. Wt: 299.86 g/mol
InChI Key: KWKOCOVIHHGECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride, also known as EMA401, is a small molecule drug that is currently being researched for its potential use as a treatment for neuropathic pain. Neuropathic pain is a chronic pain condition that affects millions of people worldwide and is often difficult to treat with current medications. EMA401 has shown promising results in preclinical studies and is currently in clinical trials for its use in treating neuropathic pain.

Mechanism of Action

The mechanism of action of [2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride involves its selective blockade of the AT2R protein in the nervous system. AT2R is known to play a role in the development and maintenance of neuropathic pain. By blocking this protein, this compound may be able to reduce pain hypersensitivity and provide relief for individuals with neuropathic pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Preclinical studies have shown that this compound can selectively block AT2R activity in the nervous system without affecting other proteins or systems in the body. This selectivity is important because it reduces the potential for side effects and toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using [2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride in lab experiments include its selectivity for AT2R and its potential as a treatment for neuropathic pain. However, limitations include the proprietary nature of the synthesis method and the need for further research to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for research on [2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride. These include:
1. Further clinical trials to test its efficacy and safety in treating neuropathic pain.
2. Studies to better understand its mechanism of action and potential biochemical and physiological effects.
3. Research into potential uses for this compound in other pain conditions.
4. Development of new compounds that target the AT2R protein for the treatment of neuropathic pain.
5. Studies to investigate the potential for combination therapies with this compound and other pain medications.
Conclusion
This compound is a promising small molecule drug that is currently being researched for its potential use in treating neuropathic pain. Its selective blockade of the AT2R protein in the nervous system has shown promising results in preclinical studies, and it is currently in clinical trials for its use in treating neuropathic pain. Further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method is proprietary information and has not been publicly disclosed.

Scientific Research Applications

[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride is being researched for its potential use in treating neuropathic pain. Preclinical studies have shown that this compound can selectively block the activity of a specific protein called the angiotensin II type 2 receptor (AT2R) in the nervous system. This blockade of AT2R activity has been shown to reduce pain hypersensitivity in animal models of neuropathic pain.

properties

IUPAC Name

[2-amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3O2S.ClH/c1-3-14(2)17(15,16)13-11(9-12)10-7-5-4-6-8-10;/h10-11,13H,3-9,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKOCOVIHHGECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)NC(CN)C1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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